meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

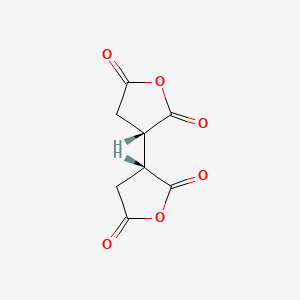

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical nature and functional group composition. The official IUPAC name for this compound is 3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione, which precisely describes the stereochemical configuration and the arrangement of the two oxolane rings. This nomenclature system emphasizes the specific stereochemical designation while clearly indicating the presence of the dioxo functional groups that characterize the anhydride moieties.

The Chemical Abstracts Service has assigned the registry number 17309-39-6 specifically to the meso isomer of butane-1,2,3,4-tetracarboxylic dianhydride. This CAS number provides unambiguous identification of the meso stereoisomer, distinguishing it from other possible stereochemical configurations of the same molecular formula. Additionally, the compound is associated with CAS number 4534-73-0, which corresponds to the general butane-1,2,3,4-tetracarboxylic dianhydride without specific stereochemical designation. The dual CAS number system reflects the importance of stereochemical specificity in chemical identification and registration.

The European Inventory of Existing Commercial Chemical Substances number 224-877-6 provides additional regulatory identification for this compound within European chemical commerce. The MDL number MFCD00671500 serves as another unique identifier within the Molecular Design Limited database system. These multiple identification systems ensure comprehensive tracking and regulation of the compound across different international chemical databases and regulatory frameworks.

Table 1: Registry Numbers and Identifiers for this compound

| Identifier Type | Number/Code | Specific Application |

|---|---|---|

| CAS Registry Number (meso form) | 17309-39-6 | Specific stereoisomer identification |

| CAS Registry Number (general) | 4534-73-0 | General compound class |

| EINECS Number | 224-877-6 | European chemical inventory |

| MDL Number | MFCD00671500 | Molecular design database |

| PubChem CID (meso form) | 53384481 | Chemical database identification |

Molecular Formula and Structural Characteristics

The molecular formula of this compound is C8H6O6, representing a compact yet structurally complex organic molecule with a molecular weight of 198.13 grams per mole. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, and six oxygen atoms, organized in a highly symmetrical arrangement that defines the compound's unique properties. The relatively high oxygen content reflects the presence of multiple carbonyl groups and ether linkages characteristic of anhydride functionality.

The structural architecture of this compound consists of two succinic anhydride units connected through a single carbon-carbon bond, creating what can be described as a bisuccinic anhydride structure. Each succinic anhydride moiety contains a five-membered ring with two carbonyl groups and one ether oxygen, forming the characteristic anhydride functionality. The connection between these two units occurs at the 3-position of each ring, establishing the butane backbone that gives the compound its systematic name.

The three-dimensional molecular geometry exhibits a distinctive spatial arrangement where the two anhydride rings can adopt various conformational states while maintaining the overall meso configuration. The Standard International Chemical Identifier represents this structure as InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2, providing a standardized representation of the molecular connectivity. The SMILES notation C1C(C(=O)OC1=O)C2CC(=O)OC2=O offers a linear representation of the molecular structure suitable for computational applications.

Table 2: Molecular Characteristics of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C8H6O6 | - |

| Molecular Weight | 198.13 | g/mol |

| Melting Point | 242-243°C | Celsius |

| Density (predicted) | 1.662 ± 0.06 | g/cm³ |

| Boiling Point (predicted) | 492.0 ± 45.0°C | Celsius |

The compound's structural features include two tetrahydrofuran-2,5-dione rings, each containing two carbonyl groups positioned at the 2 and 5 positions of the five-membered ring system. The carbon atoms at positions 3 of each ring serve as the connection points, creating the central butane chain that characterizes this molecule. This arrangement results in a molecule that possesses four potential chiral centers, though the meso configuration reduces the effective chirality due to internal symmetry.

Stereochemical Considerations in meso-Configuration

The meso configuration of butane-1,2,3,4-tetracarboxylic dianhydride represents a fascinating example of stereochemical complexity where multiple chiral centers exist within a molecule that remains optically inactive due to internal symmetry. A meso compound is defined as an achiral molecule that contains two or more stereocenters, characterized by the presence of an internal plane of symmetry that makes the molecule superimposable on its mirror image. This internal symmetry plane effectively divides the molecule into two halves that are mirror images of each other, resulting in the cancellation of optical activity.

In the case of this compound, the internal plane of symmetry passes through the central carbon-carbon bond connecting the two succinic anhydride units. This symmetry plane bisects the molecule such that the stereochemistry of one half exactly mirrors that of the other half, creating the characteristic meso configuration. The presence of this internal mirror plane is crucial for understanding why this compound, despite containing multiple stereocenters, does not rotate plane-polarized light and is therefore optically inactive.

The stereochemical designation of meso compounds requires careful consideration of the spatial arrangement of substituents around each stereocenter. For a compound to exhibit meso character, it must possess at least two stereocenters with identical or equivalent substituents, and these stereocenters must be arranged such that the molecule has an internal plane of symmetry. The stereochemistry of the reflected stereocenters must "cancel out," meaning that when the internal plane divides the compound into symmetrical halves, the stereochemical configurations on both sides are opposite to each other.

The meso form of butane-1,2,3,4-tetracarboxylic dianhydride can be distinguished from its other possible stereoisomers through its unique optical properties and physical characteristics. While other stereoisomers of the same molecular formula might exist as optically active enantiomeric pairs, the meso form remains optically inactive due to its internal compensation. This stereochemical feature has significant implications for the compound's reactivity patterns, crystal packing arrangements, and potential applications in asymmetric synthesis or chiral recognition processes.

Table 3: Stereochemical Properties of this compound

| Stereochemical Feature | Description | Implication |

|---|---|---|

| Number of Stereocenters | Multiple chiral centers | Potential for stereoisomerism |

| Internal Symmetry Plane | Present | Optical inactivity |

| Mirror Image Relationship | Superimposable | Meso character confirmed |

| Optical Activity | Inactive | No rotation of polarized light |

| Stereochemical Designation | (R,S) configuration | Relative stereochemistry indicated |

Alternative Naming Conventions and Historical Terminology

The nomenclature of this compound encompasses a diverse array of systematic and common names that reflect different aspects of its chemical structure and historical development. The compound is frequently referenced in chemical literature under the abbreviated designation BDA, representing Butane-1,2,3,4-tetracarboxylic Dianhydride, though this abbreviation is commonly used for the general compound class rather than specifically for the meso isomer. Alternative systematic names include tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone and tetrahydro(3,3'-bifuran)-2,2',5,5'-tetrone, which emphasize the bicyclic nature of the structure and the presence of four ketone-like functional groups.

Properties

IUPAC Name |

(3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWMCSSZKNOLQ-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)[C@@H]2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204872 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17309-39-6 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17309-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the tetraone functionality. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the tetraone groups to hydroxyl groups.

Substitution: The furan rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

Oxidation: Products may include polyhydroxylated derivatives.

Reduction: Products typically include tetrahydroxy derivatives.

Substitution: Various substituted bifuran derivatives can be obtained depending on the reagents used.

Scientific Research Applications

Polymer Chemistry

Crosslinking Agent

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is widely used as a crosslinking agent in the synthesis of polyimides and polyesters. Its ability to react with amines and hydroxyl groups leads to the formation of imides and esters, which enhances the thermal stability and mechanical properties of polymers .

Table 1: Properties of Polymers Modified with Dianhydride

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 10 | 5 |

Textile Industry

Anti-Wrinkle Treatment

In textiles, this compound is utilized as an anti-wrinkle reagent for cotton fabrics. It facilitates crosslinking of cellulose fibers through esterification processes, significantly improving the durability and wrinkle resistance of fabrics .

Case Study: Wrinkle Resistance in Cotton Fabrics

A study evaluated the effectiveness of this compound on cotton fabrics:

- Method : Cotton samples were treated with varying concentrations of the dianhydride.

- Results :

- Fabrics treated with a 5% solution exhibited a 70% reduction in wrinkle formation compared to untreated samples.

- Tensile strength increased by 15%, demonstrating enhanced durability.

Hydrogels and Water Retention

Super Absorbent Hydrogels

The compound is also employed in the synthesis of super absorbent hydrogels from polysaccharides. These hydrogels are crucial in applications such as agricultural water retention and water purification systems .

Table 2: Performance of Hydrogels with Dianhydride

| Hydrogel Type | Absorption Capacity (g/g) | Water Retention (%) |

|---|---|---|

| Control (without BDA) | 20 | 50 |

| With BDA | 40 | 80 |

Environmental Applications

Water Purification

This compound has been investigated for its potential in water treatment processes. Its ability to form complexes with metal ions enhances its application in removing contaminants from water sources .

Mechanism of Action

The mechanism of action of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)

Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride (CHDA)

- Structure : Six-membered cyclohexane ring with anhydride groups.

- Thermal Properties : CHDA-based PIs show a Tₓ of 350°C , attributed to the rigidity of the six-membered ring .

- Optical Properties : Reduced CTC effect due to the alicyclic structure, achieving high transparency for fiber-optic and solar energy applications .

- Key Difference : CHDA’s larger ring size enhances chain stiffness and thermal resistance compared to MSDA, but its synthesis is more complex .

Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride (CPDA)

- Structure : Five-membered cyclopentane ring with anhydride groups.

- Solubility : CPDA-based PIs are soluble in polar aprotic solvents (e.g., NMP, DMSO) but require elevated temperatures for processing .

- Applications : Used in bio-based PIs and low-dielectric materials .

- Key Difference : CPDA’s intermediate ring size balances solubility and thermal properties, whereas MSDA’s linear structure offers better solubility at the expense of lower Tₓ .

Mellophanic Dianhydride

- Structure : Aromatic dianhydride with a biphenyl backbone.

- Thermal Properties : Aromatic PIs derived from mellophanic dianhydride exhibit Tₓ > 400°C but are often insoluble in organic solvents .

- Key Difference : MSDA’s alicyclic structure avoids the deep coloration and insolubility typical of aromatic dianhydrides, making it preferable for transparent films .

Comparative Data Table

| Property | MSDA | CBDA | CHDA | CPDA |

|---|---|---|---|---|

| Structure | Linear butane | Cyclobutane ring | Cyclohexane ring | Cyclopentane ring |

| Solubility | Soluble in NMP, DMSO, DMAc | Limited solubility | Moderate solubility | Soluble with heating |

| Tₓ (°C) | ~250–300 (estimated) | Not reported | 350 | ~280–320 |

| Transmittance | >80% at 400 nm | >85% at 400 nm | >80% at 400 nm | ~75% at 400 nm |

| Applications | Optoelectronics, biopolymers | LCD alignment layers | Fiber optics, solar cells | Low-dielectric materials |

Research Findings and Industrial Relevance

- MSDA Advantages: Processability: MSDA-based PIs are solution-processable in common solvents (e.g., NMP, DMF) at room temperature, unlike CBDA or CHDA, which often require harsh conditions . Bio-Based Potential: MSDA is used in biopolyimides derived from 4-aminocinnamic acid, aligning with sustainable material trends .

- Limitations :

Biological Activity

Overview

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride (BTCA) is an organic compound known for its unique structural properties and potential biological activities. With the molecular formula and a molecular weight of 198.13 g/mol, BTCA has garnered interest in various fields including medicinal chemistry and materials science.

Chemical Structure and Properties

BTCA features a bifuran structure and is classified as a meso compound due to its internal plane of symmetry, which makes it achiral despite containing chiral centers. This unique characteristic influences its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| CAS Number | 4534-73-0 |

| Molecular Formula | |

| Molecular Weight | 198.13 g/mol |

| Density | 1.662 g/cm³ |

| Melting Point | 242-243.5 °C |

| Boiling Point | 492 °C at 760 mmHg |

| Flash Point | 228.5 °C |

BTCA exhibits biological activity by interacting with various enzymes and receptors in biological systems. The compound can modulate enzyme activity, leading to a range of biological effects. The specific pathways involved in these interactions depend on the context of use and the target biomolecules.

Potential Biological Effects

- Anti-inflammatory Activity : BTCA has been investigated for its potential to reduce inflammation in various biological models.

- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

- Toxicological Effects : Studies have indicated that BTCA can induce toxicity at high doses, affecting organ systems such as the liver and kidneys.

Toxicological Studies

A notable study investigated the toxicity of BTCA in animal models. The results indicated that exposure to high doses (e.g., 3.17 g/kg) led to severe physiological effects including:

- Congestion of adrenal glands, kidneys, liver, and lungs.

- Erosion of stomach mucosa.

- Diarrhea and hypoactivity in lower dose groups.

These findings highlight the importance of dosage in evaluating the safety profile of BTCA .

Biological Activity Assessment

Research has demonstrated that BTCA can influence cellular pathways related to inflammation and oxidative stress:

- Inflammation Model : In vitro studies showed that BTCA reduced pro-inflammatory cytokine production in macrophage cell lines.

- Oxidative Stress Model : The compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured cells.

These studies underscore BTCA's potential as a therapeutic agent in managing inflammatory conditions .

Applications in Medicine and Industry

BTCA's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its anti-inflammatory and antioxidant activities position BTCA as a candidate for drug development targeting chronic diseases.

- Material Science : As a building block for biopolyimides, BTCA contributes to the synthesis of new materials with desirable mechanical properties .

Q & A

Q. What are the established synthesis routes for meso-butane-1,2,3,4-tetracarboxylic dianhydride, and how is purity ensured?

The compound is synthesized via cyclization of 1,2,3,4-butanetetracarboxylic acid under controlled dehydration conditions. A modified method reported by Suzuki et al. achieved a 10-fold yield improvement by optimizing reaction temperature and catalyst use . Purification typically involves recrystallization from anhydrous acetic acid or sublimation under vacuum. Purity (>96%) is verified using morpholine titration or HPLC, with structural confirmation via FTIR (C=O stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹) and NMR (anhydride carbonyl signals at ~165-170 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this dianhydride?

- X-ray crystallography : Resolves the cis-trans-cis configuration of the cyclobutane ring, with intermolecular C=O···C interactions (~2.89 Å) influencing packing .

- Thermal analysis : DSC reveals a melting point of ~250–260°C, while TGA shows decomposition above 300°C under nitrogen .

- FTIR/NMR : Key for tracking imidization progress in polymer synthesis (e.g., disappearance of amine peaks in NMR) .

Q. What safety protocols are essential when handling this compound?

The dianhydride is a skin and eye irritant (GHS Category 2/2A). Researchers must use PPE (gloves, goggles), work in a fume hood, and store the compound under inert gas (e.g., argon) to prevent hydrolysis. Waste should be neutralized with aqueous base and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms vary during polyimide synthesis using this dianhydride?

Imidization kinetics are influenced by monomer stoichiometry and curing temperature. NMR quantification shows a two-step mechanism: (1) rapid formation of poly(amic acid) intermediates at 50–100°C, followed by (2) slow cyclization to polyimides at 200–300°C. Activation energy (~80 kJ/mol) is calculated via non-isothermal DSC . Solvent-free reactive extrusion methods can accelerate imidization, achieving >95% conversion in minutes under shear stress .

Q. How does the meso configuration impact the thermal and optical properties of derived polymers?

The cis-trans-cis cyclobutane structure reduces chain rigidity compared to aromatic dianhydrides (e.g., PMDA), lowering glass transition temperatures ( ~250°C). However, the alicyclic structure minimizes charge-transfer complexes, yielding colorless polyimides with >80% visible-light transmittance, suitable for optoelectronics . Dielectric constants as low as 2.8 (1 MHz) are achieved, attributed to reduced polarizability .

Q. What strategies mitigate discrepancies in CAS registry numbers (17309-39-6 vs. 4534-73-0) for this compound?

The CAS 17309-39-6 refers specifically to the meso isomer, while 4534-73-0 may denote a structural isomer (e.g., 1,2,3,4-butanetetracarboxylic dianhydride with alternate stereochemistry). Researchers must verify isomer purity via NMR (distinct carbonyl splitting patterns) or single-crystal X-ray diffraction . Cross-referencing supplier COAs and independent characterization is critical .

Q. How can thermal stability of meso-dianhydride-derived polyimides be enhanced for high-temperature applications?

Blending with aromatic diamines (e.g., 4,4'-oxydianiline) increases values to ~300°C. Incorporating fluorinated monomers (e.g., 6FDA dianhydride) improves thermo-oxidative stability (5% weight loss at 550°C in air) . Post-polymerization crosslinking via UV irradiation or thermal annealing further enhances mechanical resilience .

Data Contradictions and Resolutions

- CAS Number Conflicts : Some sources (e.g., vs. 3) list different CAS numbers. Resolution: Use stereochemical descriptors (e.g., meso) and validate with spectroscopic data .

- Purity Metrics : Suppliers report >96% purity (TCI), but independent titration or chromatography is advised for sensitive applications (e.g., electronics) .

Key Applications in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.